molecular formula C12H18FNO B7862992 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7862992
M. Wt: 211.28 g/mol
InChI Key: DGHSBLOJBPHHLJ-UHFFFAOYSA-N
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Description

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a β-amino alcohol derivative characterized by a fluorinated benzyl group attached to an isopropylamine-ethanol backbone. The fluorine atom at the 2-position of the benzyl ring may enhance metabolic stability and influence binding affinity through electronic effects .

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(2)14(7-8-15)9-11-5-3-4-6-12(11)13/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHSBLOJBPHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Fluorinated Epoxide Intermediate

The synthesis begins with preparing 2-(2-fluorobenzyl)glycidyl ether , an epoxide derivative. This is achieved by reacting 2-fluorobenzyl chloride with epichlorohydrin under alkaline conditions (e.g., potassium carbonate in methanol). The reaction proceeds via nucleophilic substitution, where the benzyl chloride’s chloride is displaced by the epoxide’s oxygen:

2-Fluorobenzyl chloride+EpichlorohydrinK2CO3,MeOH2-(2-Fluorobenzyl)glycidyl ether+HCl\text{2-Fluorobenzyl chloride} + \text{Epichlorohydrin} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{2-(2-Fluorobenzyl)glycidyl ether} + \text{HCl}

Key parameters:

  • Temperature : 10–30°C during epichlorohydrin addition to minimize side reactions.

  • Solvent : Methanol or ethanol for optimal solubility.

  • Yield : ~82% (extrapolated from analogous epoxide syntheses).

Ring-Opening with Isopropylamine

The epoxide intermediate undergoes ring-opening with isopropylamine in a polar aprotic solvent (e.g., toluene or dichloromethane). The amine attacks the less hindered epoxide carbon, forming the amino alcohol:

2-(2-Fluorobenzyl)glycidyl ether+IsopropylamineToluene, 80°C2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol\text{2-(2-Fluorobenzyl)glycidyl ether} + \text{Isopropylamine} \xrightarrow{\text{Toluene, 80°C}} \text{this compound}

Optimization Notes :

  • Stoichiometry : A 2:1 excess of isopropylamine ensures complete conversion.

  • Catalyst : No catalyst required, but traces of Lewis acids (e.g., ZnCl₂) accelerate the reaction.

  • Yield : 75–80% after purification via vacuum distillation.

Ethylene Oxide Alkylation of Preformed Amine

Preparation of (2-Fluoro-benzyl)-isopropylamine

First, 2-fluorobenzyl bromide reacts with isopropylamine in a nucleophilic substitution. The reaction is conducted in acetonitrile with potassium carbonate as a base:

2-Fluorobenzyl bromide+IsopropylamineK2CO3,MeCN(2-Fluoro-benzyl)-isopropylamine+KBr\text{2-Fluorobenzyl bromide} + \text{Isopropylamine} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{(2-Fluoro-benzyl)-isopropylamine} + \text{KBr}

Conditions :

  • Temperature : 60°C for 6 hours.

  • Yield : ~85% after aqueous workup and extraction.

Ethylene Oxide Addition

The amine intermediate reacts with ethylene oxide in ethanol under mild conditions. Ethylene oxide’s strained three-membered ring facilitates nucleophilic attack by the amine, yielding the ethanol derivative:

(2-Fluoro-benzyl)-isopropylamine+Ethylene oxideEtOH, 40°CThis compound\text{(2-Fluoro-benzyl)-isopropylamine} + \text{Ethylene oxide} \xrightarrow{\text{EtOH, 40°C}} \text{this compound}

Critical Factors :

  • Pressure : Sealed reactor to contain gaseous ethylene oxide.

  • Purification : Solvent evaporation followed by recrystallization from hexane.

  • Yield : 87–90%.

Reductive Amination Pathway

Condensation of 2-Fluorobenzaldehyde with Isopropylamine

2-Fluorobenzaldehyde and isopropylamine form an imine intermediate in methanol. The reaction is catalyzed by molecular sieves to absorb water and shift equilibrium:

2-Fluorobenzaldehyde+IsopropylamineMeOH, 25°CN-(2-Fluorobenzylidene)-isopropylamine+H2O\text{2-Fluorobenzaldehyde} + \text{Isopropylamine} \xrightarrow{\text{MeOH, 25°C}} \text{N-(2-Fluorobenzylidene)-isopropylamine} + \text{H}_2\text{O}

Yield : ~70% after 12 hours.

Reduction to Amine and Ethanol Functionalization

The imine is reduced using sodium borohydride (NaBH₄) in methanol, yielding N-(2-fluorobenzyl)-isopropylamine . Subsequent reaction with ethylene glycol monotosylate introduces the ethanol group via nucleophilic substitution:

N-(2-Fluorobenzyl)-isopropylamine+Ethylene glycol monotosylateDMF, K2CO3This compound\text{N-(2-Fluorobenzyl)-isopropylamine} + \text{Ethylene glycol monotosylate} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{this compound}

Challenges :

  • Selectivity : Competing elimination reactions reduce yield.

  • Purification : Column chromatography required to isolate the product.

  • Yield : 60–65%.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Industrial Scalability
Epoxide Ring-OpeningHigh regioselectivity; minimal byproductsMulti-step synthesis; epoxide instability75–80%Moderate
Ethylene Oxide AlkylationSingle-step functionalization; high yieldsRequires pressurized equipment87–90%High
Reductive AminationUses readily available aldehydesLow efficiency; complex purification60–65%Low

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol
  • Structural Difference : Chlorine substitution at the 6-position of the benzyl ring (vs. single fluorine at 2-position in the target compound).
  • However, this compound is listed as a discontinued product, suggesting challenges in synthesis, stability, or toxicity .
Ethyl 5-bromo-2-fluoro-3-methoxybenzoate
  • Structural Difference : Bromine and methoxy groups on a benzoate ester framework.
  • Impact: The ester group and bromine substitution likely reduce water solubility compared to the ethanolamine backbone of the target compound. This highlights the importance of the ethanol moiety in enhancing hydrophilicity .

Amine Backbone Variants

2-Isopropylamino-1-phenylethanol
  • Structural Difference: Lacks the 2-fluoro-benzyl group; instead, a phenyl ring is directly attached to the ethanolamine backbone.
  • Impact : The absence of fluorine reduces electronic effects, which may lower binding specificity in biological targets. The PubChem CID (20119) and SMILES (CC(C)NCC(O)C1=CC=CC=C1) indicate a simpler structure with fewer steric constraints .
2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol
  • Structural Difference : Incorporates a pyrrolidine ring and benzyl group into the amine side chain.
  • However, this compound is also discontinued, possibly due to synthetic complexity or pharmacokinetic issues .

Functional Group Modifications

2-((2-Methoxyethyl)(methyl)amino)ethanol
  • Structural Difference : Replaces the fluorobenzyl group with a methoxyethyl chain.
  • Impact: The ether linkage (methoxy) enhances solubility but removes aromaticity, reducing π-π stacking interactions critical for binding to hydrophobic pockets. Synthesis involves bromoethanol and triethylamine, yielding 88% after purification .
2-[Benzyl(phenyl)amino]-ethanol
  • Structural Difference: Substitutes isopropyl with a benzyl-phenylamino group.
  • Impact: Increased aromaticity and steric bulk may improve affinity for lipophilic targets but could hinder metabolic clearance. Limited data on physical properties (e.g., boiling point) complicates direct comparison .

Biological Activity

2-[(2-Fluoro-benzyl)-isopropyl-amino]-ethanol is a fluorinated amino alcohol compound that has garnered attention for its potential biological activities. The presence of a fluorobenzyl group and an isopropylamino moiety, along with a hydroxyl group, enhances its solubility and reactivity, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H16FNO\text{C}_{12}\text{H}_{16}\text{F}\text{N}\text{O}

Key Features:

  • Fluorine Atom: Enhances lipophilicity and metabolic stability.
  • Hydroxyl Group: Contributes to solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The antimicrobial effects were evaluated against various bacterial strains, with findings summarized in Table 1.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus ATCC 653862.5Good
Bacillus subtilis ATCC 668362.5Good
Escherichia coli ATCC 8739125Moderate
Pseudomonas aeruginosa ATCC 13525>500Weak

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits good activity against Gram-positive bacteria but less effectiveness against Gram-negative strains like Pseudomonas aeruginosa .

The biological activity of this compound may involve several mechanisms:

  • Cell Membrane Disruption: The lipophilic nature due to the fluorine atom enhances the ability of the compound to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Enzymatic Inhibition: Similar structures have shown inhibitory activity against key bacterial enzymes, suggesting that this compound may also act through enzyme inhibition mechanisms .

Study on Antibacterial Activity

In a study evaluating the antibacterial effects of fluorinated compounds, this compound was tested alongside other derivatives. The results indicated that while it showed good activity against certain Gram-positive bacteria, it was less effective against Gram-negative bacteria due to their protective outer membranes .

Toxicity Assessment

The compound's toxicity was assessed using Daphnia magna as a model organism. Results indicated low toxicity levels at concentrations effective for antimicrobial activity, suggesting a favorable therapeutic index for potential pharmaceutical applications .

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